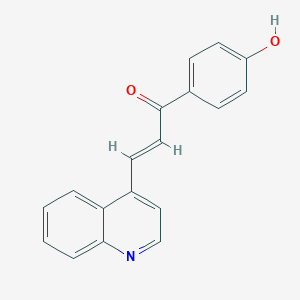

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-hydroxyacetophenone and 4-quinolinecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the chalcone structure can be reduced to form a dihydrochalcone.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of quinolinyl ketones or aldehydes.

Reduction: Formation of dihydrochalcones.

Substitution: Formation of alkylated or acylated derivatives.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Exhibits antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Potential therapeutic agent for treating diseases such as cancer and infections.

Industry: Used in the development of new materials and chemical sensors.

Mécanisme D'action

The mechanism of action of (2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits enzyme activity.

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the quinolinyl group, resulting in different biological activities.

(2E)-1-(4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one: Contains a methoxy group instead of a hydroxy group, affecting its reactivity and properties.

Activité Biologique

(2E)-1-(4-hydroxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one, also known as a quinolinone derivative, has garnered attention for its diverse biological activities. This compound exhibits promising potential in various therapeutic areas, particularly in anticancer and antimicrobial applications. Below is a detailed analysis of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H13NO2, with a molecular mass of approximately 275.30 g/mol. Its structure features a conjugated system that enhances its biological interactions.

Anticancer Activity

Research indicates that quinolinone derivatives, including this compound, possess significant anticancer properties.

- Topoisomerase Inhibition : Quinolinones have been identified as inhibitors of topoisomerase enzymes, which play crucial roles in DNA replication and transcription. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells .

- Cell Cycle Arrest : Studies have shown that these compounds can cause cell cycle arrest at various phases, leading to reduced proliferation of cancer cells .

- Induction of Apoptosis : The compound promotes apoptotic pathways by activating caspases and other apoptotic factors, contributing to cancer cell death .

Case Studies

A study evaluating the anticancer effects of various quinolinone derivatives reported that this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, indicating potent activity against several cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity.

- Inhibition of Bacterial Growth : The compound has been tested against various bacterial strains and has demonstrated significant inhibitory effects on growth, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

Research Findings

A comparative study on the antimicrobial efficacy of quinoline derivatives indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria while showing lesser effects on Gram-negative strains .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Propriétés

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-quinolin-4-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-15-8-5-14(6-9-15)18(21)10-7-13-11-12-19-17-4-2-1-3-16(13)17/h1-12,20H/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWBPGOSCSNPQG-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=CC(=O)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)/C=C/C(=O)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.